2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride
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Overview
Description
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chlorophenyl group, and an acetamide moiety, making it a versatile compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride typically involves the reaction of 4-chlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with ammonium chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, phenyl derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(4-fluorophenyl)methyl]acetamide hydrochloride
- 2-amino-N-[(4-bromophenyl)methyl]acetamide hydrochloride
- 2-amino-N-[(4-methylphenyl)methyl]acetamide hydrochloride
Uniqueness
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially leading to improved efficacy in biological applications.
Biological Activity
2-amino-N-[(4-chlorophenyl)methyl]acetamide hydrochloride, also known as a derivative of chlorophenylacetamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its amine and acetamide functional groups, which are often associated with various therapeutic effects, including antimicrobial, anticonvulsant, and anticancer activities.
Chemical Structure
The chemical formula for this compound is C9H10ClN2O. The structure features a chlorophenyl group attached to an acetamide backbone, which is crucial for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, derivatives with a chlorophenyl moiety have been shown to possess activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : Studies have reported MIC values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored in several studies. For example, N-phenyl derivatives of acetamides have demonstrated effectiveness in animal models of epilepsy:
- Animal Studies : Compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Notably, some derivatives showed protective effects at doses as low as 100 mg/kg .
Anticancer Activity
The potential anticancer activity of this compound has also been investigated. Analogous compounds have exhibited cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : Some substituted derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the chlorophenyl group may enhance lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as DNA replication and folate synthesis.
- Receptor Binding : The amine group may facilitate binding to neurotransmitter receptors, contributing to anticonvulsant effects.
Case Studies
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)6-12-9(13)5-11;/h1-4H,5-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCOAADHYSIRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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